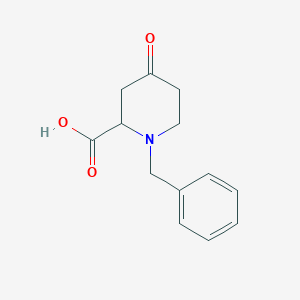![molecular formula C9H10N4O B13150004 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of supercritical carbon dioxide as a solvent, which has been shown to improve reaction efficiency and reduce the need for organic solvents .
化学反応の分析
Types of Reactions
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: This compound shares a similar triazolopyrimidine core but lacks the cyclopropyl group.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with different biological activities.
Uniqueness
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5-cyclopropyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O/c1-5-10-9-11-7(6-2-3-6)4-8(14)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12) |
InChIキー |
LPPICADNOYVWKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


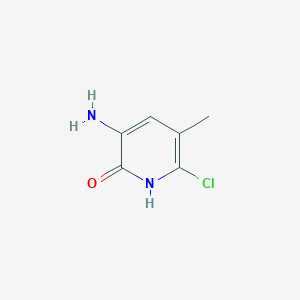
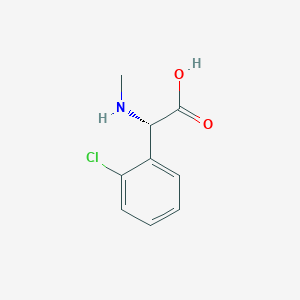
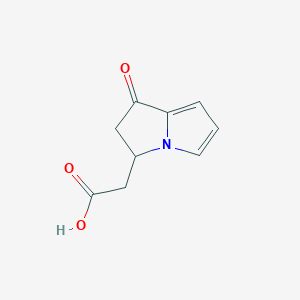

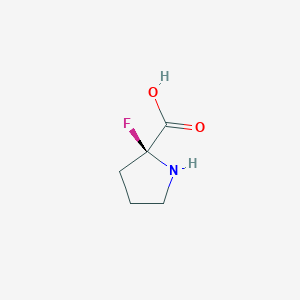
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
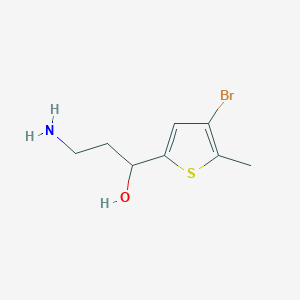
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)


![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)

